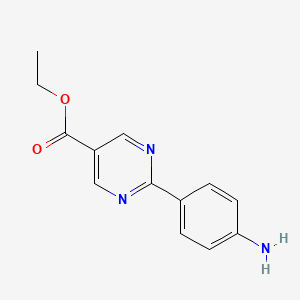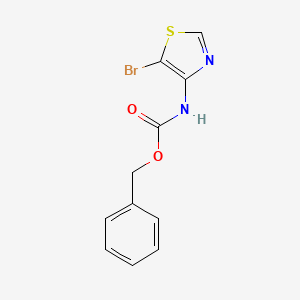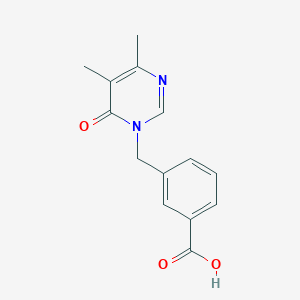
5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorobenzyl halide with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the chlorobenzyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the triazole ring or the chlorobenzyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may yield reduced triazole derivatives. Substitution reactions can yield a wide range of substituted triazole derivatives.
科学的研究の応用
5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.
Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. The chlorobenzyl group can enhance the compound’s binding affinity and specificity for its targets. The carboxylic acid group can facilitate the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds have a similar structure but contain an indole ring instead of a triazole ring.
1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: These compounds contain a thiadiazole ring and have shown potent anticancer activity.
Uniqueness
5-Chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H7Cl2N3O2 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
5-chloro-1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-3-1-6(2-4-7)5-15-9(12)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17) |
InChIキー |
JTJHVDPUKLKUKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


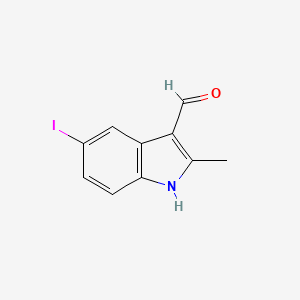


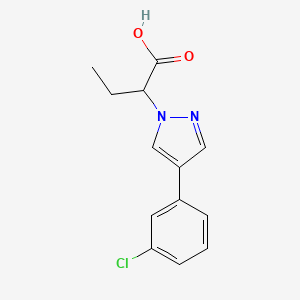
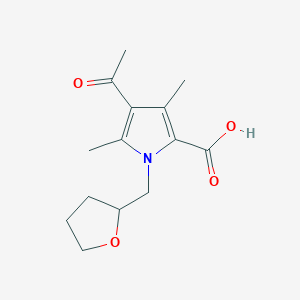
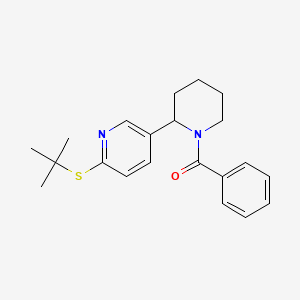

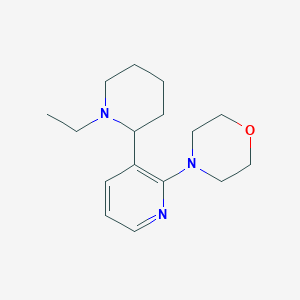

![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)
